molecular formula C16H26O7S B12433610 1-(isopropylthio)-2,3,4,6-tetra-o-Ac-beta-D-Glucosylpyranose

1-(isopropylthio)-2,3,4,6-tetra-o-Ac-beta-D-Glucosylpyranose

Cat. No.: B12433610
M. Wt: 362.4 g/mol
InChI Key: TUVSIRVFMYXHBF-VRSYBVEWSA-N
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Description

1-(isopropylthio)-2,3,4,6-tetra-o-Ac-beta-D-Glucosylpyranose is a synthetic compound that belongs to the class of thioglycosides Thioglycosides are glycosides in which a sugar group is bonded through one carbon to another group via a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(isopropylthio)-2,3,4,6-tetra-o-Ac-beta-D-Glucosylpyranose typically involves the reaction of a glucosyl donor with an isopropylthiol group under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the thioglycosidic bond. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification steps, such as crystallization or chromatography, are employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

1-(isopropylthio)-2,3,4,6-tetra-o-Ac-beta-D-Glucosylpyranose can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thioglycoside can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups attached to the sugar moiety.

    Substitution: The acetyl groups can be substituted with other functional groups to alter the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Acetyl groups can be substituted using nucleophiles like amines or alcohols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thioglycosides.

Scientific Research Applications

1-(isopropylthio)-2,3,4,6-tetra-o-Ac-beta-D-Glucosylpyranose has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying thioglycoside chemistry.

    Biology: The compound is used in studies of carbohydrate-protein interactions and as a probe for investigating glycosylation processes.

    Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of bioactive molecules.

Mechanism of Action

The mechanism of action of 1-(isopropylthio)-2,3,4,6-tetra-o-Ac-beta-D-Glucosylpyranose involves its interaction with specific molecular targets. The sulfur atom in the thioglycoside can form strong interactions with proteins or enzymes, modulating their activity. The compound can also participate in glycosylation reactions, affecting the structure and function of glycoproteins.

Comparison with Similar Compounds

Similar Compounds

    Isopropyl β-D-1-thiogalactopyranoside: A widely used inducer of protein expression in E. coli.

    1-β-D-galactopyranosyl-2-methylpropane: A C-glycoside analogue with similar inducing properties.

Uniqueness

1-(isopropylthio)-2,3,4,6-tetra-o-Ac-beta-D-Glucosylpyranose is unique due to its specific structural features, such as the presence of multiple acetyl groups and the isopropylthio moiety. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H26O7S

Molecular Weight

362.4 g/mol

IUPAC Name

[(2R,3S,4R,5R,6S)-3,4-diacetyloxy-5-methyl-6-propan-2-ylsulfanyloxan-2-yl]methyl acetate

InChI

InChI=1S/C16H26O7S/c1-8(2)24-16-9(3)14(21-11(5)18)15(22-12(6)19)13(23-16)7-20-10(4)17/h8-9,13-16H,7H2,1-6H3/t9-,13-,14-,15-,16+/m1/s1

InChI Key

TUVSIRVFMYXHBF-VRSYBVEWSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1SC(C)C)COC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC1C(C(C(OC1SC(C)C)COC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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